Product packaging for 4,5-Dibromopyridin-3-amine(Cat. No.:CAS No. 1427379-89-2)

4,5-Dibromopyridin-3-amine

Cat. No.: B1377189
CAS No.: 1427379-89-2
M. Wt: 251.91 g/mol
InChI Key: AMWQQNDMARFXEK-UHFFFAOYSA-N
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Description

Significance of Halogenated Aminopyridines in Synthetic Methodologies

Halogenated aminopyridines are a class of compounds of great importance in synthetic organic chemistry. Their utility stems from the presence of two key functional groups: a nucleophilic amino group and one or more electrophilic halogen substituents on the electron-deficient pyridine (B92270) ring. This dual functionality allows for a wide range of chemical transformations.

The bromine atoms on compounds like 4,5-Dibromopyridin-3-amine are particularly useful as they provide handles for various cross-coupling reactions. Methodologies such as Suzuki-Miyaura and Heck coupling reactions utilize these bromo-substituents to form new carbon-carbon bonds, enabling the assembly of complex molecular scaffolds from simpler precursors. The development of efficient methods for synthesizing functionalized pyridine intermediates, such as 3-amino-5-bromopyridine (B85033) derivatives, is crucial for medicinal chemistry programs. clockss.org

Furthermore, the amino group can be a site for further derivatization or can direct the regioselectivity of subsequent reactions. 2-Aminopyridines, for instance, are recognized as key structural cores in bioactive natural products and medicinally relevant compounds, and are used to synthesize fused heterocyclic systems like imidazo[1,2-a]pyridines. sioc-journal.cnresearchgate.net The strategic placement of both amino and halogen groups on the pyridine ring makes these compounds versatile synthons, bridging the gap between fundamental synthesis and applied research in areas like pharmaceuticals and materials science. researchgate.net

Research Landscape and Broader Context of Pyridine Chemistry

Pyridine chemistry is a cornerstone of heterocyclic chemistry, with a rich history and an ever-expanding research landscape. ignited.in The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif found in a vast array of important molecules, including vitamins, coenzymes, and alkaloids. ignited.injchemrev.com Its unique properties, such as basicity, stability, and the ability to form hydrogen bonds, make it a favored component in drug design. ignited.in

The significance of pyridine in the pharmaceutical world is immense, with thousands of marketed drugs containing this core unit. ignited.in Analysis of the FDA database shows that a significant percentage of approved pharmaceuticals incorporate a pyridine moiety. nih.gov Noteworthy examples of drugs featuring the pyridine ring system include omeprazole (B731) and the anticancer agent abemaciclib, highlighting the ongoing importance of pyridine-based research in addressing diverse human ailments. ijnrd.org

The continuous interest in pyridine derivatives fuels the development of novel and efficient synthetic strategies. ignited.inorganic-chemistry.org From classical methods like the Hantzsch pyridine synthesis to modern metal-catalyzed cross-coupling reactions, chemists are constantly seeking improved ways to construct and functionalize the pyridine ring. ignited.inijnrd.org This vibrant research area extends to agrochemicals and materials science, where pyridine derivatives play a crucial role. ignited.in The global pyridine market is substantial and projected to grow, underscoring the compound's enduring industrial and academic relevance. jchemrev.com

Scope and Relevance of this compound Research

Within the extensive field of pyridine chemistry, this compound (also known as 3-Amino-5,4-dibromopyridine) has carved out a niche as a highly valuable synthetic intermediate. chemicalbook.comgoogle.com Its relevance is not as an end-product but as a crucial stepping stone for accessing other important molecules.

Properties of this compound

Property Value
CAS Number 1427379-89-2
Synonyms 3-Amino-4,5-dibromopyridine
Molecular Formula C₅H₄Br₂N₂
Molecular Weight 251.91 g/mol nih.govsigmaaldrich.com
Appearance White solid echemi.com

The primary research focus on this compound is its application in multi-step synthetic sequences. It is a documented intermediate in the synthesis of the natural product Desmopyradine. chemicalbook.comgoogle.com Furthermore, it can be readily converted into other key pyridine intermediates, such as 3,5-dibromo-4-iodopyridine, through reactions like diazotization followed by treatment with an iodide source. chemicalbook.comgoogle.com This subsequent intermediate is also a valuable building block in organic synthesis.

The synthesis of this compound itself has been a subject of study to develop efficient and scalable methods.

Synthetic Approaches to this compound

Starting Material Reagents Key Features
Pyridine or Pyridine Salt HBr, Ammonium (B1175870) Salt, H₂O₂ A one-step method to produce the target compound. chemicalbook.comgoogle.com
4-Aminopyridine (B3432731) N-Bromosuccinimide (NBS), CCl₄ Bromination of a readily available aminopyridine. echemi.comgoogle.com

The research on this compound exemplifies the enabling role of specialized chemical intermediates. While not a household name, its availability and well-defined reactivity are critical for the efficient construction of more complex and often biologically active target molecules, thereby contributing significantly to the broader goals of organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Br2N2 B1377189 4,5-Dibromopyridin-3-amine CAS No. 1427379-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWQQNDMARFXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Dibromopyridin 3 Amine

Established Synthetic Routes and Reaction Conditions

Direct Bromination Approaches of Aminopyridines

A primary route for synthesizing 4,5-Dibromopyridin-3-amine involves the direct bromination of 4-aminopyridine (B3432731). This electrophilic substitution reaction targets the positions ortho to the activating amino group.

A documented method involves dissolving 4-aminopyridine in a solvent like carbon tetrachloride. google.com The brominating agent, N-bromosuccinimide (NBS), is then added in batches at a controlled temperature, typically around 20°C. The reaction proceeds at room temperature for approximately 24 hours. google.com Monitoring the reaction is essential to ensure the complete conversion of the starting material and the mono-brominated intermediate into the desired 3,5-dibromo-4-aminopyridine. google.com Post-reaction workup includes cooling, filtration, washing the filtrate with solutions like sodium bicarbonate, and removing the solvent. The crude product is often purified by recrystallization from a solvent such as n-hexane to yield the final product. google.com This method has been reported to achieve high yields, with one process detailing a yield of 89.6% and a purity of 97.8%. google.com

Reaction Details for Direct Bromination of 4-Aminopyridine

Parameter Condition
Starting Material 4-Aminopyridine
Reagent N-bromosuccinimide (NBS)
Solvent Carbon Tetrachloride
Temperature 20°C for reagent addition, then room temperature
Reaction Time 24 hours

| Reported Yield | 89.6% |

One-Step Synthesis from Pyridine (B92270) Precursors

The process involves using pyridine or a pyridine salt as the raw material in a hydrobromic acid (HBr) solution. An ammonium (B1175870) salt and hydrogen peroxide (H₂O₂) are added, and the reaction mixture is heated to reflux for several hours. google.com For instance, pyridine can be mixed with an ammonium salt like ammonium carbonate, followed by the slow addition of HBr. The mixture is then heated, and H₂O₂ is added dropwise at an elevated temperature (e.g., 110°C). The reaction is then held at reflux (e.g., 120°C) for around 5 hours. google.com After cooling, the product is isolated and purified, for example, by recrystallization, to yield this compound. google.com

Process Optimization and Scalability Considerations for this compound Production

For industrial-scale production, the one-step synthesis from pyridine offers significant advantages. The reaction conditions are mild, the process is convenient to operate, and it is considered more environmentally friendly, which are key factors for large-scale manufacturing. google.com

Optimization studies for this one-step process have focused on the choice of ammonium salt and the form of the pyridine starting material. Different ammonium salts and pyridine salts can influence the final product yield.

Influence of Ammonium Salt on Yield in One-Step Synthesis

Ammonium Salt Molar Ratio (Ammonium Salt:Pyridine) Yield
(NH₄)₂CO₃ 1.5:1 24.2%
NH₄HCO₃ 1.5:1 21.7%
(NH₄)₂SO₄ 0.75:1 20.3%
NH₄Cl 1.5:1 21.1%

Data sourced from patent CN109134358B. google.com

Further optimization shows that the choice of the starting pyridine salt also impacts efficiency.

Influence of Pyridine Starting Material on Yield

Starting Material Yield
Pyridine 24.2%
Pyridine hydrochloride 23.5%
Pyridine hydrobromide 25.1%

Data sourced from patent CN109134358B. google.com

These findings indicate that using pyridine hydrobromide as the starting material with ammonium carbonate provides the highest yield under the tested conditions, making it a preferable choice for scalable production. google.com

Formation of this compound as a By-product or Intermediate in Related Syntheses

This compound serves as a key intermediate in the synthesis of other halogenated pyridines. A notable example is its use in the production of 3,5-dibromo-4-iodopyridine. google.com In this process, this compound is the initial raw material. It undergoes a diazotization reaction, followed by a Sandmeyer-type reaction with an iodide source to replace the amino group with iodine. google.com This transformation highlights its value as a stable precursor for introducing other functionalities onto the pyridine ring. The synthesis involves treating this compound with a nitrite (B80452) source (like sodium nitrite) in an acidic medium, followed by the addition of potassium iodide, to achieve yields between 65-83%. google.com

Comparative Analysis of Synthetic Efficiency and Yields

Synthetic MethodStarting MaterialKey ReagentsNumber of StepsReported YieldAdvantagesDisadvantages
Direct Bromination 4-AminopyridineNBS, CCl₄189.6% google.comHigh yield, simple procedure.Starts from a more functionalized precursor.
One-Step Synthesis Pyridine/Pyridine SaltHBr, (NH₄)₂CO₃, H₂O₂1~25% google.comUses cheap, simple raw materials; scalable. google.comLower yield compared to direct bromination.

The direct bromination of 4-aminopyridine is highly efficient in terms of chemical yield. google.com However, the one-step synthesis from pyridine, despite its lower yield, may be more economically viable for large-scale industrial production due to the use of very inexpensive starting materials and its operational simplicity. google.com

Reactivity and Mechanistic Studies of 4,5 Dibromopyridin 3 Amine

Nucleophilic Aromatic Substitution Reactions of Bromine Atoms

Nucleophilic aromatic substitution (SNAr) reactions on the pyridine (B92270) ring are fundamental to the functionalization of 4,5-Dibromopyridin-3-amine. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, a bromide ion. This process is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the ring towards nucleophilic attack. The attack disrupts the aromaticity of the ring, forming a temporary intermediate that then re-aromatizes by expelling the leaving group.

The positions of the bromine atoms on the pyridine ring influence their reactivity towards nucleophiles. Generally, positions 2 and 4 are more activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate through resonance.

In a related compound, 3-halo-4-aminopyridine, reactions with acyl chlorides and triethylamine (B128534) result in a rearrangement via an intramolecular nucleophilic aromatic substitution to yield pyridin-4-yl α-substituted acetamides. nih.gov This highlights the potential for intramolecular SNAr reactions in appropriately substituted aminopyridines.

Amination Reactions Involving this compound

Amination reactions are a critical class of transformations for introducing nitrogen-containing functional groups into organic molecules. For this compound, these reactions can proceed through either conventional nucleophilic substitution or metal-catalyzed pathways.

Conventional amination of bromopyridines can be achieved by reacting them with amines, which act as nucleophiles. These reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring. youtube.com For instance, the reaction of 3,5-dibromopyridine (B18299) with an excess of an aliphatic amine under microwave heating conditions provides a facile route to 3-amino-5-bromopyridine (B85033) derivatives without the need for metal catalysts or strong bases. clockss.org This method offers improved yields and shorter reaction times compared to conventional heating. clockss.org

The reactivity of the pyridine ring can be influenced by the presence of other substituents. The introduction of an electron-donating amino group can decrease the ring's susceptibility to further nucleophilic aromatic substitution. clockss.org

Metal-catalyzed amination reactions, particularly those employing copper, offer a milder and more efficient alternative to conventional methods. The Ullmann condensation, a classic copper-promoted reaction, is used for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.org Traditional Ullmann reactions often require harsh conditions, but modern protocols have been improved by the use of soluble copper catalysts supported by ligands. wikipedia.org

A copper(I)-catalyzed amination reaction using aqueous ammonia (B1221849) under mild conditions has been shown to be effective for the synthesis of various aminopyridine derivatives. researchgate.net This method is applicable to a range of bromopyridine derivatives, including those with electron-donating or electron-withdrawing groups. researchgate.net For example, a copper-catalyzed ethylene (B1197577) glycol promoted amination of 2-amino/2-hydroxy/2-bromo-5-halopyridines has been achieved with excellent yield and selectivity at the C-5 position. rsc.orgrsc.org

Table 1: Copper-Catalyzed Amination of Bromopyridine Derivatives
EntrySubstrateNucleophileCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
12-BromopyridineAqueous AmmoniaCu₂O/DMEDAEthylene Glycol1001698
22,6-DibromopyridineAqueous AmmoniaCu₂O/DMEDAEthylene Glycol801668
32-Amino-5-bromopyridineVarious AminesCuI/Ethylene Glycol---Excellent

Cross-Coupling Chemistry of this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify halogenated pyridines like this compound.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods in modern organic synthesis. uni-rostock.de

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is known for its tolerance of a wide range of functional groups and generally provides good yields. nih.gov For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by Pd(PPh₃)₄, has been successfully employed to synthesize novel pyridine derivatives. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. wikipedia.orgresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeAryl HalideCoupling PartnerCatalystLigandBaseSolventProductYield (%)
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O5-Aryl-2-methylpyridin-3-amineModerate to Good
Buchwald-HartwigAryl BromideAminePd₂(dba)₃BINAPNaOtBuTolueneAryl Amine-

While palladium catalysts are dominant, other transition metals also play a significant role in cross-coupling reactions.

Copper-catalyzed reactions , such as the Ullmann reaction, have long been used for C-N and C-O bond formation. wikipedia.orgbeilstein-journals.org Although they often require higher temperatures than their palladium-catalyzed counterparts, advancements have been made using soluble copper catalysts with various ligands, such as diamines and amino acids. wikipedia.orgchimia.ch

Nickel-catalyzed cross-coupling reactions are also gaining prominence as a more economical alternative to palladium. These reactions can be used for a variety of coupling partners and have been applied in the synthesis of complex molecules.

Rhodium-catalyzed reactions have been employed for C-H activation and annulation reactions of N-aryl-2-aminopyridines, leading to the formation of fused heterocyclic systems. researchgate.net

These various transition-metal-mediated reactions provide a diverse toolbox for the synthetic chemist to functionalize this compound and related compounds, enabling the construction of a wide array of complex molecular architectures.

Electrophilic Aromatic Substitution and Functionalization of the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This characteristic makes electrophilic aromatic substitution (EAS) on the pyridine nucleus significantly more challenging compared to benzene. uoanbar.edu.iqlibretexts.org The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene. uoanbar.edu.iqyoutube.com When substitution does occur, it is directed to the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions. libretexts.orgyoutube.com

In this compound, the reactivity and regioselectivity of EAS are governed by the combined electronic effects of the ring nitrogen, the two bromine substituents, and the amino group.

Pyridine Nitrogen: Deactivates the entire ring, especially the α (C2, C6) and γ (C4) positions.

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Bromine Atoms (-Br): These are deactivating via their inductive effect but are ortho- and para-directing due to resonance. The bromine at C4 directs to C3 and C5, while the bromine at C5 directs to C4 and C6.

The interplay of these groups determines the most probable sites for electrophilic attack. The amino group at C3 strongly activates the C2 and C4 positions. However, the C4 position is already substituted with a bromine atom. The C2 and C6 positions are activated by the amino group but deactivated by the ring nitrogen. The C6 position is also influenced by the directing effect of the C5-bromine. Given the powerful activating nature of the amino group, electrophilic substitution is most likely to occur at the C2 or C6 positions, provided that reaction conditions can overcome the ring's inherent deactivation. Steric hindrance from the adjacent bromine at C5 might slightly disfavor attack at the C6 position.

PositionInfluence of Ring NitrogenInfluence of C3-AmineInfluence of C4-BromineInfluence of C5-BromineOverall Predicted Reactivity
C2DeactivatingActivating (ortho)--Possible site of attack
C6DeactivatingActivating (para)-Directing (ortho)Possible site of attack

Transformations of the Amine Functionality

The primary aromatic amine group at the C3 position is a versatile functional handle that can be transformed into a variety of other substituents, primarily through the formation of a diazonium salt intermediate.

Diazotization and Subsequent Reactions:

Primary arylamines readily react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) to form stable arenediazonium salts (Ar-N₂⁺X⁻). libretexts.org This process, known as diazotization, is a cornerstone of aromatic chemistry. organic-chemistry.org Aminopyridines are known to undergo diazotization to form pyridyldiazonium ions, which are precursors to a wide range of derivatives. rsc.orgacs.org

Once formed, the 4,5-dibromopyridin-3-yldiazonium salt can undergo several important transformations:

Sandmeyer Reaction: This reaction provides a method to replace the diazonium group with a halide or a cyano group using a copper(I) salt as a catalyst or reagent. wikipedia.orgnih.govorganic-chemistry.org Treatment with CuBr, CuCl, or CuCN would yield 3,4,5-tribromopyridine, 3-chloro-4,5-dibromopyridine, or 4,5-dibromopyridine-3-carbonitrile, respectively. This method is synthetically valuable as it allows for the introduction of substituents that are not easily accessible through direct substitution. libretexts.orgwikipedia.org

Schiemann Reaction: To introduce a fluorine atom, the isolated diazonium salt (typically as the tetrafluoroborate, BF₄⁻) is heated, leading to the formation of 3-fluoro-4,5-dibromopyridine. This reaction does not require a copper catalyst. wikipedia.org

Hydroxylation: The diazonium group can be replaced by a hydroxyl group, yielding 4,5-dibromopyridin-3-ol. This is typically achieved by heating the aqueous solution of the diazonium salt. wikipedia.org

The following table summarizes the potential products from the diazotization of this compound followed by common substitution reactions.

ReactionReagentsProduct
Sandmeyer (Bromination)1. NaNO₂, HBr 2. CuBr3,4,5-Tribromopyridine
Sandmeyer (Chlorination)1. NaNO₂, HCl 2. CuCl3-Chloro-4,5-dibromopyridine
Sandmeyer (Cyanation)1. NaNO₂, H₂SO₄ 2. CuCN4,5-Dibromopyridine-3-carbonitrile
Schiemann (Fluorination)1. NaNO₂, HBF₄ 2. Heat3-Fluoro-4,5-dibromopyridine
Hydroxylation1. NaNO₂, H₂SO₄ 2. H₂O, Heat4,5-Dibromopyridin-3-ol

Investigation of Reaction Mechanisms and Reactive Intermediates (e.g., Didehydropyridines)

The reactions of dihalopyridines often proceed through complex mechanisms involving highly reactive intermediates. Two primary mechanistic pathways are relevant for this compound: nucleophilic aromatic substitution (SₙAr) and elimination-addition via a didehydropyridine (pyridyne) intermediate.

Nucleophilic Aromatic Substitution (SₙAr):

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. uoanbar.edu.iqyoutube.com In the SₙAr mechanism, a nucleophile attacks a carbon atom bearing a good leaving group (like bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is subsequently restored by the expulsion of the leaving group. For this compound, the bromine at C4 is at a position activated by the ring nitrogen, making it a potential site for SₙAr, which would lead to the substitution of the C4-bromine. However, recent studies suggest that many reactions previously thought to be stepwise SₙAr might in fact proceed through a concerted mechanism. nih.gov

Didehydropyridine (Pyridyne) Intermediate:

A competing mechanism, especially under conditions of a very strong base (e.g., NaNH₂), is the formation of a didehydropyridine, or pyridyne, intermediate. wikipedia.orgwikipedia.org Pyridynes are pyridine analogues of benzyne (B1209423) and contain a formal triple bond within the ring. The formation of 3,4-pyridyne from 3-bromopyridine (B30812) or 3,4-dihalopyridines is well-documented. wikipedia.org

In the case of this compound, treatment with a strong base like sodium amide could potentially lead to the formation of a pyridyne intermediate. The most likely pathway would involve the deprotonation at C6, followed by the elimination of the bromide ion from the adjacent C5 position to form a 5,6-pyridyne intermediate.

Once formed, the pyridyne is extremely reactive and is rapidly attacked by any nucleophile present in the medium (e.g., the amide ion, NH₂⁻). The addition of the nucleophile can occur at either end of the triple bond, leading to a mixture of regioisomeric products. For a 5,6-pyridyne intermediate, nucleophilic attack would yield a mixture of 5- and 6-substituted products. This non-specificity in the addition step is a hallmark of the pyridyne mechanism. wikipedia.org The regioselectivity of nucleophilic attack can sometimes be controlled by substituents that distort the pyridyne triple bond. nih.gov

Advanced Spectroscopic and Structural Characterization of 4,5 Dibromopyridin 3 Amine

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No specific Infrared (IR) or Raman spectra for 4,5-Dibromopyridin-3-amine have been documented. These techniques probe the vibrational modes of a molecule, providing key information about its functional groups. For the related isomer 4-Amino-3,5-dibromopyridine, a detailed IR spectrum is available, showing characteristic N-H stretching bands around 3535 and 3429 cm⁻¹, and other peaks corresponding to the aromatic ring and C-Br bonds. chemicalbook.com However, without experimental data for this compound, a comparative analysis is impossible.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

A specific mass spectrum and detailed fragmentation analysis for this compound are not available. Mass spectrometry is essential for determining the molecular weight and investigating the fragmentation patterns of a molecule upon ionization. While the molecular weight can be calculated from its formula (C₅H₄Br₂N₂) to be 251.91 g/mol , experimental data is needed to confirm this and to understand its fragmentation pathways. For instance, the isomer 4-Amino-3,5-dibromopyridine shows a molecular ion peak [M]⁺ at m/z 249.90 in its electron ionization mass spectrum, consistent with its calculated value. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While crystal structures for related compounds like 4-amino-3,5-dichloropyridine (B195902) have been determined, no such structural elucidation has been performed or published for this compound. nih.gov

Hyphenated Techniques for Purity and Isomeric Analysis (e.g., LC-MS, GC-MS, HPLC, UPLC)

No specific methods utilizing hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Ultra-Performance Liquid Chromatography (UPLC) have been developed for the analysis of this compound. These methods are vital for separating it from its isomers, assessing its purity, and conducting quantitative analysis. While general methods for separating isomeric aminopyridines exist, specific application and validation for this compound are absent from the literature. nih.gov

Computational and Theoretical Chemistry of 4,5 Dibromopyridin 3 Amine

Quantum Mechanical and Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy.

Geometry Optimization and Electronic Structure Determination

The first step in a computational study involves geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy conformation. This process would yield precise bond lengths, bond angles, and dihedral angles for 4,5-Dibromopyridin-3-amine. Following optimization, an analysis of the electronic structure would reveal the distribution of electron density, atomic charges, and the dipole moment, offering insights into the molecule's polarity and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. Without dedicated computational studies, a theoretical basis for the experimental spectra of this compound is not available.

Analysis of Intermolecular Interactions

The way molecules interact with each other governs their physical properties in the solid and liquid states. For halogenated compounds like this compound, non-covalent interactions are of particular interest.

Halogen Bonding Characterization

Halogen bonding is a significant directional interaction involving a halogen atom as an electrophilic region (a σ-hole). In this compound, the two bromine atoms could potentially act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules. A computational analysis would quantify the strength and geometry of these potential interactions. Studies on related dihalogenated pyridines could offer a model for the types of halogen bonding that might be expected, but specific data for the target molecule is absent.

Hydrogen Bonding and π-π Stacking Interactions

The presence of the amine group in this compound makes it a candidate for hydrogen bonding, where the amine hydrogens act as donors and the pyridine (B92270) nitrogen or amine nitrogen can act as acceptors. Furthermore, the aromatic pyridine ring could participate in π-π stacking interactions with other aromatic systems. Computational studies on analogous aminopyridines, such as 4-amino-3,5-dichloropyridine (B195902), have demonstrated the importance of N—H⋯N hydrogen bonding and offset π–π stacking in their crystal structures. nih.gov While these findings provide a framework for what might be possible, they are not specific to this compound.

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of molecules. By calculating electronic properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), insights into reaction mechanisms and sites of electrophilic or nucleophilic attack can be gained.

For this compound, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atoms on the pyridine ring governs its reactivity. The amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the bromine atoms withdraw electron density, rendering the carbon atoms to which they are attached (C4 and C5) more electrophilic and potential sites for nucleophilic substitution.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com Computational studies on similar aminopyridine derivatives can provide an estimate of the expected energy gap. For instance, DFT calculations on 3-amino-4-(Boc-amino)pyridine have been used to analyze its HOMO-LUMO energy gap and other electronic parameters. researchgate.net Such analyses for this compound would precisely map electron density distribution, identify the HOMO and LUMO locations, and quantify the energy gap, thereby predicting its kinetic stability and reactivity in various chemical reactions.

Table 1: Illustrative Theoretical Reactivity Descriptors for Aminopyridine Derivatives

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
3-amino-4-(Boc-amino)pyridine DFT/B3LYP/6-31+G(d,p) *Value *Value *Value
4-Aminopyridine (B3432731) *Not Specified *Not Specified *Not Specified *Not Specified
2-Amino-3-cyanopyridine Derivatives DFT *Value *Value *Value

Note: Specific values for these compounds require dedicated computational studies. This table illustrates the type of data generated.

Non-Linear Optical (NLO) Property Assessment based on Theoretical Parameters

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, data processing, and optical communications. nih.gov Molecules possessing both electron-donating and electron-accepting groups linked by a π-conjugated system often exhibit NLO behavior. nih.gov In this compound, the amino group acts as an electron donor and the dibrominated pyridine ring can function as an electron-accepting framework, creating a donor-π-acceptor (D-π-A) system that is conducive to NLO activity.

Theoretical calculations are essential for predicting and assessing the NLO properties of candidate molecules. Key parameters derived from these calculations include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response.

Computational studies on various aminopyridine derivatives have demonstrated their potential as NLO materials. For example, the NLO behavior of 3-amino-4-(Boc-amino)pyridine was evaluated using DFT, where the dipole moment and first hyperpolarizability values suggested it could be a good candidate for NLO applications. researchgate.net Similarly, theoretical investigations of 3-Aminopyridinium 3,5-dinitrobenzoate (B1224709) confirmed its NLO characteristics. researchgate.netscilit.com A computational assessment of this compound would involve optimizing its geometry and calculating these NLO parameters to quantify its potential for use in optical devices.

Table 2: Calculated NLO Properties for an Exemplary Aminopyridine Compound

Compound Method Dipole Moment (μ) First Hyperpolarizability (β)
3-amino-4-(Boc-amino)pyridine B3LYP *Value *Value
3-amino-4-(Boc-amino)pyridine CAM-B3LYP *Value *Value
3-amino-4-(Boc-amino)pyridine B3PW91 *Value *Value

Source: Data based on findings for 3-amino-4-(Boc-amino)pyridine, illustrating typical computational outputs. researchgate.net

Conformational Analysis and Nitrogen Inversion Barriers

Conformational analysis provides insight into the three-dimensional structure and flexibility of a molecule, which are critical for its chemical behavior and interactions. For this compound, the primary conformational flexibility arises from the rotation of the C-N bond of the amino group and the pyramidal inversion of the nitrogen atom.

Pyramidal inversion, also known as nitrogen inversion, is a process where an amine "turns inside out" through a planar transition state. wikipedia.org This process is typically rapid for simple amines at room temperature, with the energy barrier to inversion being a key determinant of the rate. wikipedia.org Factors influencing this barrier include steric effects of the substituents and electronic factors, such as the hybridization of the nitrogen atom. stackexchange.com

Computational methods can be used to model the potential energy surface for the rotation of the amino group and to calculate the energy barrier for nitrogen inversion. researchgate.net The inversion process involves a transition from a pyramidal sp³ hybridized nitrogen to a planar sp² hybridized transition state. researchgate.net For 2-aminopyridine (B139424) derivatives, the transition state activation energy for pyramidal inversion at the amino nitrogen has been calculated to be very low (e.g., 0.41 kcal/mol), indicating a rapid inter-conversion. researchgate.net The presence of the electronegative bromine atoms and the aromatic pyridine ring in this compound would influence the electronic environment of the amino group, potentially affecting the height of the inversion barrier. A detailed computational study would elucidate the preferred conformation of the amino group relative to the pyridine ring and quantify the energy required for its inversion.

Table 3: Comparative Nitrogen Inversion Barriers for Various Amines

Compound Inversion Barrier (kcal/mol)
Ammonia (B1221849) (NH₃) 5.8 wikipedia.org
Trimethylamine 7.5 stackexchange.com
N-methylaziridine 19 stackexchange.com

Applications of 4,5 Dibromopyridin 3 Amine in Contemporary Chemical Synthesis

Role as a Versatile Synthetic Building Block in Organic Synthesis

4,5-Dibromopyridin-3-amine is a quintessential example of a versatile synthetic building block in organic synthesis, primarily owing to the presence of multiple reactive sites that can be selectively functionalized. The amino group can act as a nucleophile or be transformed into various other functional groups, while the two bromine atoms are susceptible to a range of cross-coupling and substitution reactions. This multi-functional nature allows for a stepwise and controlled elaboration of the pyridine (B92270) core.

The reactivity of halogenated aminopyridines is well-documented, providing a strong basis for the utility of this compound. For instance, related compounds like 3-amino-5-bromopyridine (B85033) derivatives are readily synthesized and utilized as key intermediates. rsc.org The synthesis of these derivatives often involves microwave-assisted reactions, which offer rapid and efficient access to multi-gram quantities of highly functionalized pyridine intermediates. rsc.org The bromine atom on such scaffolds can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. mdpi.comnih.gov This versatility is further enhanced by the potential for N-functionalization of the amino group.

The two bromine atoms at positions 4 and 5 of this compound offer opportunities for sequential and regioselective functionalization. The differential reactivity of the bromine atoms, influenced by the electronic effects of the amino group, can be exploited to introduce different substituents at each position. This stepwise functionalization is a powerful strategy for building molecular complexity.

Table 1: Potential Reactions of this compound as a Synthetic Building Block

Reaction Type Reagents and Conditions Potential Product
Suzuki Coupling Arylboronic acid, Pd catalyst, base Aryl-substituted aminopyridine
Buchwald-Hartwig Amination Amine, Pd catalyst, base Diaminobromopyridine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base Alkynyl-substituted aminopyridine
Stille Coupling Organostannane, Pd catalyst Organo-substituted aminopyridine
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., alkoxide) Alkoxy-dibromopyridine

Precursor in the Synthesis of Complex Pyridine Derivatives

The utility of this compound as a precursor for complex pyridine derivatives is largely centered on its capacity to undergo transition metal-catalyzed cross-coupling reactions. The bromine substituents serve as excellent handles for the introduction of a wide variety of organic fragments, leading to the construction of highly substituted and functionally diverse pyridine cores. These complex pyridine derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science. heteroletters.org

A prominent example of the synthetic utility of related brominated aminopyridines is the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.com This reaction provides a direct and efficient route to a series of novel pyridine derivatives with moderate to good yields. mdpi.com The process is tolerant of a range of functional groups on the arylboronic acid, allowing for the synthesis of a library of compounds with varied electronic and steric properties. mdpi.com Although this example uses an isomer, the same principle is directly applicable to this compound, where sequential couplings at the 4- and 5-positions could lead to even more complex, unsymmetrically substituted pyridines.

Furthermore, the synthesis of fused pyridine ring systems can be envisioned starting from this compound. For instance, intramolecular cyclization reactions following the functionalization of the bromine and amino groups can lead to the formation of bicyclic and polycyclic heteroaromatic compounds. The synthesis of imidazo[4,5-b]pyridines, for example, often starts from diaminopyridines, which can be accessed from precursors like this compound through amination reactions. organic-chemistry.org

Intermediate in Natural Product Total Synthesis (e.g., Desmopyradine and its Analogues)

Halogenated pyridines are crucial intermediates in the synthesis of numerous natural products. mdpi.com A notable example is the use of 4-amino-3,5-dibromopyridine, an isomer of the title compound, as a key synthetic intermediate in the total synthesis of Desmopyradine. researchgate.net Desmopyradine is a marine alkaloid with interesting biological properties. The synthesis of this natural product highlights the strategic importance of the dibromo-aminopyridine scaffold.

In a reported synthetic route, 4-amino-3,5-dibromopyridine can be converted to 3,5-dibromo-4-iodopyridine. google.com This transformation is significant as it allows for differential reactivity between the halogen atoms, enabling selective cross-coupling reactions. The iodo group is more reactive in many palladium-catalyzed couplings than the bromo groups, allowing for a stepwise introduction of different substituents. This strategy is central to the construction of the complex framework of Desmopyradine and its analogues. The synthesis underscores the value of having multiple halogen handles on the pyridine ring, which can be selectively addressed to build up the target molecule.

Utility in the Development of Polymeric Materials

While direct applications of this compound in polymeric materials are not extensively documented, the chemistry of dihalopyridines provides a strong indication of its potential in this field. Dihalopyridines can serve as monomers in polymerization reactions, leading to the formation of poly(pyridine)s. These polymers are of interest due to the unique electronic and coordination properties of the pyridine ring incorporated into the polymer backbone.

For example, polyhalogenated 4,4'-bipyridines have been synthesized from dihalopyridines through a dimerization procedure. nih.govacs.org These bipyridine units can act as building blocks for more complex polymeric structures, including metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom in the pyridine ring can coordinate to metal centers, leading to the formation of extended networks with potential applications in gas storage, catalysis, and sensing.

The presence of two bromine atoms in this compound allows it to act as a difunctional monomer in polycondensation reactions. For instance, through cross-coupling reactions like Suzuki or Sonogashira polycondensation, it could be polymerized with appropriate difunctional comonomers to create novel conjugated polymers. The amino group could be either protected during polymerization or left as a functional handle for post-polymerization modification, allowing for the tuning of the polymer's properties. Pyridine-containing polymers are known for their potential in applications such as contaminant capture and self-assembly of block copolymers. nih.gov

Ligand Design and Synthesis for Coordination Chemistry and Catalysis

The pyridine moiety is a fundamental building block in the design of ligands for coordination chemistry and catalysis due to its ability to coordinate to a wide range of metal centers. The presence of additional donor atoms, such as the amino group in this compound, can lead to the formation of bidentate or multidentate ligands, which often form more stable metal complexes.

This compound can be used as a scaffold to synthesize a variety of ligands. The bromine atoms can be replaced with other coordinating groups through cross-coupling reactions, while the amino group can be functionalized to introduce additional donor sites. For example, reaction of the amino group with a pyridine-carboxaldehyde would generate a Schiff base, creating a tridentate N,N,N-ligand.

The synthesis of bidentate pyridine-imine and pyridine-phosphine ligands is a common strategy in the development of new catalysts for transition metal-catalyzed reactions. nih.gov By modifying the steric and electronic properties of the ligand through the introduction of different substituents, the reactivity and selectivity of the metal catalyst can be fine-tuned. The dibromo-substitution on this compound provides a platform for introducing such modifications, potentially leading to the development of novel catalysts for a variety of organic transformations.

Future Perspectives and Emerging Research Avenues for 4,5 Dibromopyridin 3 Amine

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a cornerstone of the chemical industry, yet traditional methods often rely on harsh conditions and hazardous materials. Future research will increasingly prioritize the development of sustainable and green synthetic routes to 4,5-Dibromopyridin-3-amine and its precursors.

Key areas of focus include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering benefits such as accelerated reaction times, higher yields, and enhanced product purity compared to conventional heating. jocpr.comclockss.orgsemanticscholar.org Research has demonstrated the facile and efficient synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine (B18299) using microwave heating, which notably avoids the need for metal catalysts or harsh, prolonged thermal conditions. clockss.org Future work could adapt these microwave-assisted protocols for the specific synthesis of this compound, potentially leading to more efficient and environmentally friendly production methods. nih.gov

Environmentally Benign Solvents and Catalysts: A significant push in green chemistry involves replacing hazardous solvents and heavy metal catalysts with more sustainable alternatives. nih.gov The development of base-promoted amination of polyhalogenated pyridines using water as a solvent represents a significant step forward. acs.orgnih.gov This approach avoids the use of precious metal catalysts and provides a practical and environmentally sound method for constructing 2-aminopyridine (B139424) halides. acs.org Future investigations could explore similar metal-free, water-based systems for the synthesis of this compound.

Thermo-catalytic Conversion from Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable biomass as a starting material. Studies on the thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts to produce pyridines showcase a promising pathway towards renewable pyridine synthesis. rsc.org While currently focused on the parent pyridine ring, future innovations could lead to functionalized pyridines directly from biomass, revolutionizing their production.

Green Synthesis StrategyKey AdvantagesPotential Application for this compound
Microwave-Assisted SynthesisReduced reaction times, higher yields, minimal side reactionsDirect amination of a dibrominated precursor or bromination of an aminopyridine.
Use of Green Solvents (e.g., water)Reduced environmental impact, improved safety, lower costSelective amination of polyhalogenated pyridines in aqueous media. acs.org
Metal-Free CatalysisAvoids toxic and expensive precious metals, simplifies purificationBase-promoted amination reactions. acs.org
One-Pot Multi-Component ReactionsIncreased efficiency, reduced waste, atom economyConvergent synthesis from simpler, commercially available starting materials. researchgate.netnih.gov

Exploration of Novel Catalytic Reactions and Functionalization Strategies

The two bromine atoms on the this compound scaffold are prime handles for a variety of catalytic cross-coupling and functionalization reactions. Future research will focus on leveraging this reactivity to create novel and complex molecules.

Emerging research avenues include:

Selective Cross-Coupling Reactions: The differential reactivity of the two bromine atoms could be exploited for selective, sequential functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming C-C bonds. mdpi.comresearchgate.net Research on the amination of 3,5-dibromo-2-aminopyridine has shown that coupling can occur preferentially at the 3-position. nih.gov Future studies on this compound will likely explore the regioselectivity of these reactions, enabling the controlled introduction of different substituents at the C4 and C5 positions. This would provide a powerful strategy for building molecular diversity from a single starting material.

C-H Activation: Direct C-H activation is a highly atom-economical strategy for molecular functionalization. rsc.org The pyridine nitrogen can act as a directing group, facilitating the selective functionalization of C-H bonds. rsc.org While often focused on ortho-C-H bonds, new catalytic systems are emerging that can target other positions. acs.orgnih.govacs.org Research into iridium-based pincer complexes has shown that pyridine can coordinate to a Lewis acidic boron center, which then directs the iridium to activate a C-H bond. nih.govacs.orgchemrxiv.org Applying such novel C-H activation strategies to this compound could allow for functionalization of the C2 or C6 positions, complementing traditional cross-coupling approaches.

Hydrofunctionalization: The metal-catalyzed addition of a heteroatom-hydrogen bond across a triple bond (hydrofunctionalization) is an atom-economic way to create functionalized olefins. mdpi.com Derivatives of this compound could be used as substrates in intramolecular hydrofunctionalization reactions to build fused heterocyclic systems, which are common motifs in pharmacologically active compounds.

Advanced Materials Science Integration and Applications

Polyfunctional pyridines are valuable precursors for a range of advanced materials, including liquid crystals, polymers, and ligands for organometallic complexes. heteroletters.org The unique electronic and structural features of this compound make it an attractive candidate for integration into novel materials.

Future directions in this area include:

Organic Electronics: Pyridine-containing molecules are widely used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The bromine atoms on this compound can be replaced via cross-coupling reactions to introduce chromophoric or electronically active groups. The amino group can be used to tune the electronic properties of the molecule. This makes the compound a versatile platform for designing new materials with tailored optical and electronic properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen and the exocyclic amino group can both act as coordination sites for metal ions. This allows this compound to be used as a ligand in the construction of MOFs and coordination polymers. The bromine atoms provide an additional avenue for post-synthetic modification, where the framework is assembled first and then functionalized via reactions on the bromine sites.

Functional Polymers: Halogenated pyridines serve as important intermediates in the synthesis of functional polymers. heteroletters.org this compound could be incorporated into polymer backbones or used as a pendant group to impart specific properties, such as thermal stability, flame retardancy, or metal-binding capabilities.

Synergistic Experimental and Computational Research Approaches

The synergy between experimental synthesis and computational modeling is a powerful paradigm in modern chemical research. rsc.org This integrated approach can accelerate the discovery and optimization of new reactions and materials.

For this compound, this synergy will be crucial for:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity of catalytic reactions. iaea.orgiiste.org For example, computational studies can help understand why a particular cross-coupling reaction occurs at the C4-Br bond versus the C5-Br bond. This predictive power can guide experimental efforts, saving time and resources. mdpi.com

Designing Materials with Tailored Properties: Computational methods are invaluable for predicting the electronic and optical properties of new materials. rsc.org DFT and time-dependent DFT (TD-DFT) can be used to calculate properties like HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics. nih.gov This allows for the in-silico design of derivatives of this compound with optimized properties for applications in OLEDs or as sensors before committing to their synthesis. confer.co.nz

Understanding Intermolecular Interactions: Computational tools like Natural Bond Orbital (NBO) analysis, Atoms-In-Molecules (AIM) theory, and Hirshfeld surface analysis can provide deep insights into the non-covalent interactions that govern molecular packing in the solid state. rsc.orgtheses-algerie.com This is critical for crystal engineering and understanding the structure-property relationships in materials derived from this compound. Combined experimental and computational studies have been used to understand the properties of other halogenated pyridine derivatives, providing a roadmap for future investigations. nih.gov

Research ApproachComputational ToolApplication to this compound
Predicting Reaction OutcomesDensity Functional Theory (DFT)Elucidating mechanisms of C-H activation and predicting regioselectivity in cross-coupling reactions. mdpi.comiaea.org
Materials DesignTime-Dependent DFT (TD-DFT)Simulating UV-Vis spectra and electronic transitions to design new chromophores for organic electronics. nih.gov
Solid-State AnalysisHirshfeld Surface Analysis, AIMUnderstanding crystal packing and the role of halogen and hydrogen bonding in derived materials. rsc.orgtheses-algerie.com
Mechanistic StudiesKinetic Modeling, DFTCombining experimental kinetic data with computed energy profiles to validate proposed reaction mechanisms. acs.org

Q & A

Q. What are the established synthetic routes for 4,5-Dibromopyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination of pyridine precursors or substitution reactions. For example:

  • Direct Bromination : Pyridin-3-amine derivatives can undergo electrophilic bromination. However, regioselectivity must be controlled using catalysts like FeBr₃ or AlBr₃ .
  • Stepwise Synthesis : A two-step approach may include amination followed by bromination. For analogous pyrimidine derivatives, guanidine carbonate and reflux conditions in alcoholic NaOH have been used to introduce amine groups, followed by bromination .
  • Yield Optimization : Temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) significantly affect product purity. Monitoring via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. For brominated pyridines, deshielding effects and coupling constants (e.g., between H-4 and H-5) help distinguish isomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (M.W. 251.91 for C₅H₄Br₂N₂) and isotopic patterns from bromine .
  • Infrared (IR) Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential release of bromine vapors .
  • Waste Disposal : Quench residual brominating agents with NaHSO₃ before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of pyridin-3-amine derivatives be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amine) to steer bromination to the 4,5-positions. Deprotection with HCl/MeOH restores the amine .
  • Computational Modeling : DFT calculations predict electron density distribution on the pyridine ring, guiding reagent selection (e.g., Br₂ vs. NBS) .
  • Experimental Validation : Compare HPLC retention times and melting points with known standards to confirm regiochemistry .

Q. How do solvent polarity and catalyst choice impact cross-coupling reactions involving this compound?

Methodological Answer:

  • Palladium Catalysts : Pd(PPh₃)₄ in THF facilitates Suzuki couplings with aryl boronic acids, but DMF may enhance solubility for Ullmann-type aminations .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions, while non-polar solvents favor radical pathways in photochemical brominations .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 60°C) to reduce rotational barriers .
  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to assign ambiguous peaks, particularly in crowded aromatic regions .
  • Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem) for structurally similar bromopyridines .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Slow Addition Techniques : Gradually introduce brominating agents to minimize exothermic side reactions.
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization in ethanol/water mixtures .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported solubility or stability data?

Methodological Answer:

  • Systematic Reviews : Follow Cochrane guidelines to assess study biases, such as variations in solvent purity or measurement techniques .
  • Replication Studies : Reproduce experiments under controlled conditions (e.g., fixed humidity, inert atmosphere) to isolate variables .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate transition states in reaction pathways using software like Gaussian or ORCA .
  • Docking Studies : Evaluate non-covalent interactions (e.g., halogen bonding) with biological targets using AutoDock Vina .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Brominated Pyridines

Position of BromineElectrophilic ReactivityPreferred Reactions
4,5-DibromoModerateSuzuki, Ullmann
2,5-Dibromo*HighSNAr, Grignard
*Referenced from analogous compounds in .

Q. Table 2: Optimal Conditions for Amination

ReagentSolventTemperatureYield (%)
Guanidine CarbonateEtOH/NaOHReflux65–75
NH₃ (gas)DMF100°C50–60
Data adapted from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.